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Compound of Interest

Compound Name:
(S)-3-(2-

Methoxyethoxy)pyrrolidine

CAS No.: 880362-02-7

Cat. No.: B1453467

Get Quote

(S)-3-(2-Methoxyethoxy)pyrrolidine, identified by its CAS number 880362-02-7, is a chiral

heterocyclic compound of significant interest in modern medicinal chemistry. While not a

therapeutic agent itself, it represents a crucial class of molecules known as "building blocks."

The pyrrolidine ring is a privileged scaffold, appearing in numerous natural products and FDA-

approved drugs due to its unique structural and chemical properties.[1][2] The five-membered

saturated ring provides a three-dimensional geometry that allows for a more effective

exploration of the pharmacophore space compared to flat, aromatic systems.[3][4][5][6]

This guide provides a comprehensive technical overview of (S)-3-(2-
Methoxyethoxy)pyrrolidine, focusing on its synthesis, physicochemical properties, strategic

applications in drug discovery, and essential handling protocols. The specific (S)-

stereochemistry at the C3 position, combined with the flexible and hydrophilic 2-methoxyethoxy

side chain, makes this molecule a versatile tool for introducing desirable pharmacokinetic and

pharmacodynamic properties into novel drug candidates.

Physicochemical and Structural Characteristics
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The defining features of this molecule are its stereochemically pure pyrrolidine core and the

ether-containing side chain. These elements dictate its physical properties and its potential

interactions in both chemical reactions and biological systems.

Property Value Source(s)

CAS Number 880362-02-7 [7][8]

Molecular Formula C₇H₁₅NO₂ [7][9]

Molecular Weight 145.20 g/mol [7]

Stereochemistry (S)-configuration at C3 [9]

Appearance
Typically a liquid (inferred from

boiling point)

Storage Temperature 2-8°C [7]

InChI Key

InChI=1/C7H15NO2/c1-9-4-5-

10-7-2-3-8-6-7/h7-8H,2-

6H2,1H3/t7-/m0/s1

[9]

The presence of the 2-methoxyethoxy group is a key design feature. The ether linkages can act

as hydrogen bond acceptors, potentially improving target engagement, while also enhancing

the overall aqueous solubility of larger molecules into which this fragment is incorporated—a

critical factor for improving drug absorption and distribution (ADME properties).[3]

Synthesis Strategy: A Validated Approach
While multiple routes to substituted pyrrolidines exist, a robust and widely applicable method

for synthesizing (S)-3-(2-Methoxyethoxy)pyrrolidine involves the Williamson ether synthesis

starting from a commercially available chiral precursor. This approach provides excellent

control over the desired stereochemistry. The synthesis begins with the protection of the

nitrogen on a chiral hydroxyproline derivative, followed by etherification and subsequent

deprotection.

Logical Synthesis Workflow Diagram
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Step 1: N-Protection

Step 2: Williamson Ether Synthesis

Step 3: Deprotection

(S)-3-Hydroxypyrrolidine

Boc-Protected Intermediate

 (Boc)₂O, Base (e.g., Et₃N) 
 Solvent (e.g., DCM) 

Alkoxide Intermediate (in situ)

 Strong Base (e.g., NaH) 
 Anhydrous Solvent (e.g., THF) 

N-Boc-(S)-3-(2-Methoxyethoxy)pyrrolidine

 1-bromo-2-methoxyethane 

(S)-3-(2-Methoxyethoxy)pyrrolidine 
 (Final Product)

 Strong Acid (e.g., TFA or HCl) 
 Solvent (e.g., DCM) 

Click to download full resolution via product page

Caption: A three-step synthesis pathway for the target compound.

Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical principles for

pyrrolidine functionalization.[10][11]
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Step 1: N-Protection of (S)-3-Hydroxypyrrolidine

Rationale: The secondary amine of the pyrrolidine ring is a potent nucleophile that would

otherwise compete with the hydroxyl group in the subsequent alkylation step. The tert-

Butoxycarbonyl (Boc) group is an ideal protecting group as it is stable to the basic conditions

of ether synthesis and easily removed under acidic conditions.

Procedure:

1. Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM).

2. Add a base such as triethylamine (1.2 eq).

3. Cool the mixture to 0°C in an ice bath.

4. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

5. Allow the reaction to warm to room temperature and stir for 12-18 hours.

6. Monitor reaction completion by Thin Layer Chromatography (TLC).

7. Upon completion, wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated

sodium bicarbonate, and brine.

8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield N-Boc-(S)-3-hydroxypyrrolidine.

Step 2: Williamson Ether Synthesis

Rationale: This classic Sₙ2 reaction forms the ether linkage. A strong, non-nucleophilic base

is required to deprotonate the secondary alcohol, forming a potent alkoxide nucleophile.

Anhydrous conditions are critical to prevent quenching the base.

Procedure:

1. Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous

tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
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2. Cool the suspension to 0°C.

3. Slowly add a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF.

4. Stir the mixture at 0°C for 30-60 minutes, allowing for complete deprotonation (hydrogen

gas evolution will be observed).

5. Add 1-bromo-2-methoxyethane (1.3 eq) dropwise.

6. Allow the reaction to warm to room temperature and stir for 18-24 hours.

7. Carefully quench the reaction by the slow addition of water.

8. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

9. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate.

10. Purify the crude product via flash column chromatography to obtain N-Boc-(S)-3-(2-
methoxyethoxy)pyrrolidine.

Step 3: N-Deprotection

Rationale: The final step removes the Boc protecting group to liberate the secondary amine

of the final product. Strong acid cleaves the tert-butyl carbamate.

Procedure:

1. Dissolve the purified N-Boc-(S)-3-(2-methoxyethoxy)pyrrolidine (1.0 eq) in DCM.

2. Add an excess of trifluoroacetic acid (TFA, ~10 eq) or a saturated solution of HCl in diethyl

ether.

3. Stir at room temperature for 1-3 hours, monitoring by TLC.

4. Upon completion, concentrate the mixture under reduced pressure.
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5. Re-dissolve the residue in a minimal amount of DCM and neutralize with a base (e.g.,

saturated sodium bicarbonate or by passing through a basic resin).

6. Extract the free amine into an organic solvent, dry, and concentrate to yield the final

product, (S)-3-(2-Methoxyethoxy)pyrrolidine.

Application in Drug Discovery: A Strategic Building
Block
The pyrrolidine nucleus is a cornerstone of medicinal chemistry, found in drugs targeting a vast

range of diseases, from central nervous system disorders to viral infections and diabetes.[1][3]

[5][11] (S)-3-(2-Methoxyethoxy)pyrrolidine serves as an advanced intermediate, providing

chemists with a pre-functionalized, stereochemically defined core.

Key Advantages in Molecular Design:
Stereochemical Control: The (S)-chirality is fixed, which is paramount for achieving selective

interaction with chiral biological targets like enzymes and receptors.[3] The specific spatial

orientation of the side chain can be critical for fitting into a binding pocket.

Improved Pharmacokinetics (ADME): The 2-methoxyethoxy side chain imparts hydrophilicity,

which can enhance aqueous solubility, reduce metabolic liability, and fine-tune the

lipophilicity (LogP) of a final drug candidate.[3]

Vector for Further Synthesis: The secondary amine (NH) of the pyrrolidine ring is a

nucleophilic handle that allows for straightforward coupling to other molecular fragments,

acids, or scaffolds to build more complex molecules.[3]

Fragment-Based Drug Discovery (FBDD): This molecule fits the profile of a "3D fragment." In

FBDD, small, structurally diverse fragments are screened for weak binding to a biological

target.[6] Hits containing this scaffold can then be efficiently elaborated into more potent

leads by leveraging the synthetic handle of the nitrogen atom.[6]

Caption: The strategic contributions of the title compound to drug design.

Anticipated Spectroscopic Data for Characterization
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While specific experimental spectra are not publicly cataloged, the structure of (S)-3-(2-
Methoxyethoxy)pyrrolidine allows for reliable prediction of its key spectroscopic signatures,

which are essential for its characterization and quality control.

Technique Expected Signature

¹H NMR

- Pyrrolidine Ring Protons: Complex multiplets

between ~2.5-3.8 ppm. - CH-O Proton (C3): A

multiplet around ~4.0-4.2 ppm. - -OCH₂CH₂O-

Protons: Triplets or multiplets between ~3.5-3.7

ppm. - -OCH₃ Protons: A sharp singlet around

~3.3-3.4 ppm. - NH Proton: A broad singlet,

chemical shift dependent on solvent and

concentration.

¹³C NMR

- 7 distinct signals corresponding to the 7 unique

carbon atoms in the molecule. - Signals for the

pyrrolidine carbons would appear in the range of

~45-75 ppm. - The methoxy carbon (-OCH₃)

would be a sharp signal around ~59 ppm.

Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 146.12.

Safety and Handling
Based on safety data sheets for this compound and structurally related pyrrolidines, standard

laboratory precautions are required.[12][13]
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Hazard Category Precautionary Measures Source(s)

Health Hazards

- Harmful if swallowed (H302).

- Causes skin irritation (H315).

- Causes serious eye irritation

(H319). - May cause

respiratory irritation (H335).

[12]

Handling

- Use only in a well-ventilated

area or under a chemical fume

hood. - Avoid breathing vapors

or mist. - Wash hands

thoroughly after handling. -

Wear protective gloves, safety

glasses with side shields, and

a lab coat.

Storage

- Store in a tightly closed

container. - Keep refrigerated

at 2-8°C. - Store away from

strong oxidizing agents.

[7][14]

First Aid

- Eye Contact: Immediately

flush with plenty of water for at

least 15 minutes. Seek medical

attention. - Skin Contact: Wash

off with soap and plenty of

water. - Inhalation: Move to

fresh air. - Ingestion: Do NOT

induce vomiting. Rinse mouth

and seek immediate medical

attention.

[15]

Conclusion
(S)-3-(2-Methoxyethoxy)pyrrolidine is a high-value chemical tool for the modern drug

discovery scientist. Its utility stems from the potent combination of a stereochemically defined,

three-dimensional pyrrolidine scaffold with a functional side chain designed to confer favorable
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physicochemical properties. The straightforward and reliable synthetic access, coupled with the

versatile reactivity of the secondary amine, ensures its place as a strategic building block for

constructing complex and biologically active molecules. Proper understanding of its synthesis,

properties, and handling is essential for leveraging its full potential in the development of next-

generation therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6511948/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6511948/
https://m.chemicalbook.com/ProductChemicalPropertiesCB52452732_EN.htm
https://en.cato-chem.com/goodsDetail/CATO/C1498539
https://cymitquimica.com/es/cas/880362-02-7/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11508981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11508981/
https://www.researchgate.net/publication/385036250_Progress_in_the_Stereoselective_Synthesis_Methods_of_Pyrrolidine-Containing_Drugs_and_Their_Precursors
https://sds.fluorochem.co.uk/eng/sds_F303244_en.pdf
https://zycz.cato-chem.com/api/jchemhost/product/export_msds/?brand=cato&cat_no=C1498539
https://www.fishersci.com/store/msds?partNumber=AC277140010&countryCode=US&language=en
https://cdn11.bigcommerce.com/s-jifykode7m/product_images/uploaded_images/msds/SGP33731.pdf
https://www.benchchem.com/product/b1453467/docs#introduction-the-strategic-value-of-a-substituted-pyrrolidine
https://www.benchchem.com/product/b1453467/docs#introduction-the-strategic-value-of-a-substituted-pyrrolidine
https://www.benchchem.com/product/b1453467/docs#introduction-the-strategic-value-of-a-substituted-pyrrolidine
https://www.benchchem.com/product/b1453467/docs#introduction-the-strategic-value-of-a-substituted-pyrrolidine
https://www.benchchem.com/product/b1453467?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453467?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453467?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

